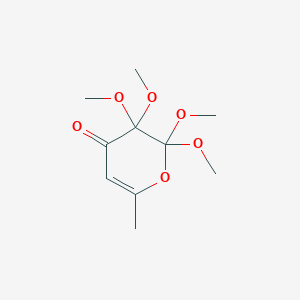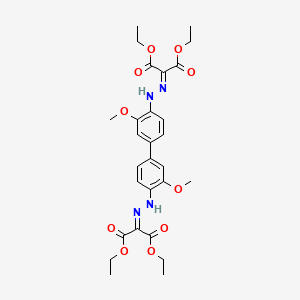
2,3-Dichlorobenzene-1-diazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichlorobenzenediazonium is an organic compound with the molecular formula C6H3Cl2N2+. It is a diazonium salt derived from 2,3-dichloroaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzenediazonium is typically synthesized through the diazotization of 2,3-dichloroaniline. The process involves the reaction of 2,3-dichloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction can be represented as follows:
C6H3Cl2NH2+NaNO2+2HCl→C6H3Cl2N2+Cl−+NaCl+2H2O
Industrial Production Methods: In industrial settings, the synthesis of 2,3-dichlorobenzenediazonium follows similar principles but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition.
化学反应分析
Types of Reactions: 2,3-Dichlorobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanide (CN).
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: This reaction occurs when the diazonium salt is warmed in water, forming phenol.
Sandmeyer Reaction: This involves the use of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to replace the diazonium group with a halide.
Coupling Reactions: These reactions typically occur in alkaline conditions with phenols or aromatic amines to form azo compounds.
Major Products:
Phenol: Formed by substitution with the hydroxyl group.
Chlorobenzene/Bromobenzene: Formed via the Sandmeyer reaction.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
科学研究应用
2,3-Dichlorobenzenediazonium has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, particularly azo dyes.
Biology: Diazonium salts are used in histology for staining tissues.
Medicine: Research into diazonium compounds includes their potential use in drug delivery systems.
Industry: It is used in the manufacture of dyes, pigments, and other organic materials.
作用机制
The mechanism of action of 2,3-dichlorobenzenediazonium involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group (-N2+) is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted aromatic compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
- 2,4-Dichlorobenzenediazonium
- 2,5-Dichlorobenzenediazonium
- 3,5-Dichlorobenzenediazonium
Comparison: 2,3-Dichlorobenzenediazonium is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed. Compared to its isomers, such as 2,4-dichlorobenzenediazonium and 2,5-dichlorobenzenediazonium, the position of the chlorine atoms affects the electronic distribution and steric hindrance, leading to differences in reaction rates and product selectivity.
属性
IUPAC Name |
2,3-dichlorobenzenediazonium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3H/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYGFDYNQPADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503780 |
Source


|
| Record name | 2,3-Dichlorobenzene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99339-83-0 |
Source


|
| Record name | 2,3-Dichlorobenzene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)




![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)


![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
